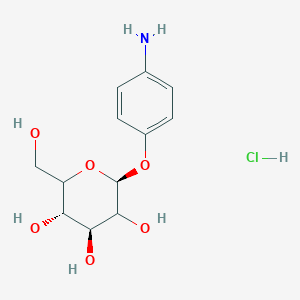

4-氨基苯基 |A-D-甘露吡喃糖苷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Aminophenyl |A-D-Mannopyranoside Hydrochloride (4-AP |ADMPH) is a synthetic compound that has been used in scientific research for a variety of applications. It is a compound of the pyranose sugar and aminophenyl group, and is a derivative of the natural product, mannose. 4-AP |ADMPH has been studied for its biochemical and physiological effects and its use in laboratory experiments.

科学研究应用

Surface Modification of Liposomes

4-Aminophenyl A-D-Mannopyranoside Hydrochloride is used to modify the surface of liposomes . This modification increases the uptake kinetics of liposomes, which are small spherical vesicles that can be used to deliver drugs and other substances into cells .

Drug Delivery Systems

The compound’s ability to modify liposome surfaces and increase uptake kinetics makes it valuable in the development of drug delivery systems . By enhancing the delivery of therapeutic agents, it can improve the efficacy of treatments for various diseases.

Research in Alveolar Macrophages

The compound has been used in research to evaluate the effect of surface-mannose modification on aerosolized liposomal delivery to alveolar macrophages . Alveolar macrophages are immune cells in the lungs that play a crucial role in defense against respiratory pathogens.

Biochemical Research

4-Aminophenyl A-D-Mannopyranoside Hydrochloride is used in biochemical research due to its properties and the reactions it can undergo . Its use in this field allows for a better understanding of biochemical processes and the development of new biochemical techniques.

Carbohydrate Research

This compound is a type of monosaccharide, which is a simple form of carbohydrate . Therefore, it is used in carbohydrate research to study the structure, function, and interactions of carbohydrates.

Development of New Compounds

The compound’s unique structure and properties make it useful in the development of new compounds . It can serve as a starting point for the synthesis of other complex molecules in pharmaceutical and chemical research.

作用机制

Target of Action

The primary target of 4-Aminophenyl α-D-Mannopyranoside Hydrochloride is the surface of liposomes . Liposomes are spherical vesicles that have at least one lipid bilayer, and they are used as a vehicle for administration of nutrients and pharmaceutical drugs.

Mode of Action

4-Aminophenyl α-D-Mannopyranoside Hydrochloride interacts with its target by modifying the surface of liposomes . This modification increases the uptake kinetics, which means it enhances the rate at which other substances are taken up by cells.

Biochemical Pathways

The biochemical pathway affected by this compound involves the interaction of the compound with the liposome surface, leading to an increase in the uptake kinetics

Result of Action

The molecular and cellular effects of the action of 4-Aminophenyl α-D-Mannopyranoside Hydrochloride involve the increased uptake of substances by cells due to the modification of the liposome surface .

属性

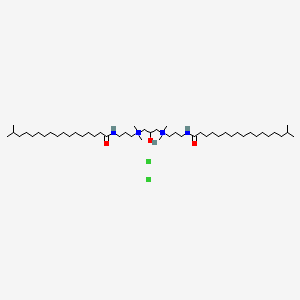

IUPAC Name |

(2S,4S,5S)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6.ClH/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12;/h1-4,8-12,14-17H,5,13H2;1H/t8?,9-,10+,11?,12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHHYVPLSLTGMP-MJSMDPLYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675599 |

Source

|

| Record name | 4-Aminophenyl beta-D-threo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminophenyl |A-D-Mannopyranoside Hydrochloride | |

CAS RN |

210049-18-6 |

Source

|

| Record name | 4-Aminophenyl beta-D-threo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)

![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)

![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)